1-(2,5-dichlorophenyl)-4-[(5-methoxy-2-methylphenyl)sulfonyl]piperazine
Overview
Description
1-(2,5-dichlorophenyl)-4-[(5-methoxy-2-methylphenyl)sulfonyl]piperazine, commonly known as DMMP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. DMMP is a piperazine derivative that has been shown to have various biochemical and physiological effects, making it a useful tool for investigating different biological processes.
Mechanism of Action
DMMP acts as an agonist of the 5-HT1A receptor, which activates a signaling cascade that leads to various biochemical and physiological effects. The exact mechanism of action of DMMP is not fully understood, but it is believed to involve the activation of G-protein coupled receptors and the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
DMMP has been shown to have various biochemical and physiological effects, including the modulation of neurotransmitter release, the regulation of ion channels, and the modulation of intracellular signaling pathways. DMMP has been shown to have anxiolytic and antidepressant effects in animal models, suggesting that it may be useful for the treatment of mood disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMMP is its high selectivity for the 5-HT1A receptor, which makes it a useful tool for investigating the role of this receptor in various biological processes. However, DMMP is also known to have off-target effects, which can complicate the interpretation of experimental results. Additionally, DMMP is relatively expensive and may not be readily available in some research settings.
Future Directions
There are many potential future directions for research involving DMMP, including the investigation of its effects on other serotonin receptor subtypes, the development of more selective agonists and antagonists, and the exploration of its potential therapeutic applications. Additionally, further studies are needed to fully elucidate the mechanism of action of DMMP and to better understand its effects on different biological systems.
Scientific Research Applications
DMMP has been extensively studied for its potential applications in scientific research. One of the most common uses of DMMP is as a tool for investigating the role of serotonin receptors in various biological processes. DMMP has been shown to be a potent and selective agonist of the 5-HT1A receptor, which is involved in regulating mood, anxiety, and other physiological processes.
properties
IUPAC Name |
1-(2,5-dichlorophenyl)-4-(5-methoxy-2-methylphenyl)sulfonylpiperazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O3S/c1-13-3-5-15(25-2)12-18(13)26(23,24)22-9-7-21(8-10-22)17-11-14(19)4-6-16(17)20/h3-6,11-12H,7-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSRRHKIYUHCFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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